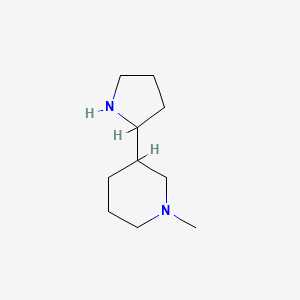

1-Methyl-3-(pyrrolidin-2-yl)piperidine

Description

General Significance of Piperidine (B6355638) and Pyrrolidine (B122466) Scaffolds in Advanced Organic Synthesis

Piperidine and pyrrolidine rings are among the most ubiquitous N-heterocyclic motifs in medicinal chemistry. researchgate.net More than 85% of all biologically active chemical entities contain a heterocycle, with nitrogen-based rings being the most frequent. nih.govmdpi.com

Piperidine , a six-membered saturated heterocycle, is a privileged scaffold found in numerous pharmaceuticals and natural alkaloids like morphine and codeine. mdpi.comnih.gov Its conformational flexibility allows it to interact with biological targets in a three-dimensional space. In organic synthesis, piperidine is commonly employed as a base for deprotonating acidic compounds and as a solvent. thecontentauthority.com The synthesis of piperidine derivatives is a major focus in medicinal chemistry, with methods including the hydrogenation of pyridine (B92270) precursors and various intramolecular cyclization strategies. nih.gov

Pyrrolidine , a five-membered saturated heterocycle, is another crucial building block. thecontentauthority.com It is a core component of the amino acid proline and is found in many natural products and FDA-approved drugs. researchgate.netnih.gov The non-planar, puckered structure of the pyrrolidine ring allows for precise spatial orientation of substituents, which is vital for stereoselective interactions with biological macromolecules. nih.gov In synthetic chemistry, pyrrolidine is often used as a chiral auxiliary to control the stereochemistry of reactions. thecontentauthority.com

| Feature | Piperidine | Pyrrolidine |

| Structure | Six-membered N-heterocycle | Five-membered N-heterocycle |

| Primary Use in Synthesis | Base, Solvent | Chiral Auxiliary, Solvent |

| Key Property | Conformational Flexibility | Stereochemical Control |

| Found In | Morphine, many pharmaceuticals | Proline, various alkaloids |

Structural Context and Importance of 1-Methyl-3-(pyrrolidin-2-yl)piperidine as a Representative Bis-Heterocyclic Compound

This compound is a bis-heterocyclic compound, a class of molecules characterized by the presence of two heterocyclic rings connected by a spacer. nih.gov Such compounds have gained significant attention in drug discovery because they can offer enhanced biological potency and improved pharmacological profiles compared to their single-ring counterparts. researchgate.net The combination of two different heterocyclic cores within a single molecule provides access to a broader chemical space and can address challenges such as drug resistance and bioavailability. nih.govresearchgate.net

The structure of this compound combines the key features of both the piperidine and pyrrolidine scaffolds.

Piperidine Moiety : The methylated piperidine ring provides a basic nitrogen center and a conformationally mobile six-membered ring.

Pyrrolidine Moiety : The pyrrolidine ring, linked at the 2-position, introduces a second stereocenter and a different spatial arrangement of atoms.

This combination of two distinct saturated N-heterocycles makes it a valuable scaffold for exploring new chemical space in the development of novel bioactive agents.

| Component | Structural Contribution |

| 1-Methylpiperidine | Basic center, six-membered ring flexibility |

| Pyrrolidine | Additional stereocenter, five-membered ring geometry |

| C-C Linkage | Defines spatial relationship between rings |

Academic Research Landscape and Future Directions for the Chemical Compound

While specific research on this compound is not extensively documented, the academic landscape for the synthesis of its constituent parts and related bis-heterocyclic structures is rich and dynamic. The synthesis of substituted piperidines and pyrrolidines is a well-established field, with numerous methods available. nih.govbeilstein-journals.org

Key synthetic strategies that could be applied or adapted for the synthesis of this specific compound include:

Electroreductive Cyclization : This method can be used to form piperidine and pyrrolidine rings from imines and terminal dihaloalkanes, offering a green and efficient pathway. beilstein-journals.orgresearchgate.net

Intramolecular Cyclization : A variety of metal-catalyzed and radical-mediated cyclizations are used to construct the piperidine ring from linear precursors. nih.gov

Chiral Pool Synthesis : Utilizing naturally occurring chiral molecules like L-proline as a starting material to synthesize chiral 2-substituted pyrrolidine derivatives. researchgate.netnih.gov

Future research directions for compounds like this compound are likely to focus on their potential as scaffolds in medicinal chemistry. The exploration of libraries of bis-heterocyclic compounds is a growing trend, as these molecules offer skeletal diversity that is highly valuable in the search for new drug candidates. nih.gov Research may involve synthesizing stereoisomers of this compound to investigate how stereochemistry affects biological activity, a common practice in modern drug discovery. nih.gov The development of novel synthetic methodologies, particularly those that are stereoselective, will be crucial for accessing these complex structures efficiently. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-pyrrolidin-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-12-7-3-4-9(8-12)10-5-2-6-11-10/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVQFTFUAMXIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Retrosynthetic Analysis for the Synthesis of 1 Methyl 3 Pyrrolidin 2 Yl Piperidine

Key Disconnection Points and Synthetic Challenges in Assembling the Bis-Heterocyclic Core

The core structure of 1-methyl-3-(pyrrolidin-2-yl)piperidine features a piperidine (B6355638) ring substituted at the 3-position with a pyrrolidin-2-yl group. The primary retrosynthetic disconnections can be envisioned at the C-C bond linking the two heterocyclic rings and within the rings themselves.

Primary Disconnection Points:

C3-C2' Bond: Breaking the bond between the piperidine and pyrrolidine (B122466) rings is the most logical initial disconnection. This leads to a piperidine synthon with an electrophilic or nucleophilic center at C3 and a pyrrolidine synthon with a corresponding nucleophilic or electrophilic center at C2'.

Piperidine Ring C-N and C-C Bonds: Further disconnection of the piperidine ring can occur at the C-N bonds, suggesting a cyclization of a linear amino-aldehyde or amino-ketone precursor.

Pyrrolidine Ring C-N and C-C Bonds: Similarly, the pyrrolidine ring can be disconnected, often leading back to precursors derived from amino acids like proline or glutamic acid.

Synthetic Challenges:

The primary challenges in assembling this bis-heterocyclic core lie in controlling the stereochemistry at the two chiral centers (C3 of the piperidine and C2' of the pyrrolidine) and achieving efficient coupling of the two heterocyclic fragments. The formation of the C3-C2' bond can be sterically hindered, and side reactions, such as self-coupling of the synthons, must be minimized. Furthermore, the synthesis of appropriately functionalized piperidine and pyrrolidine precursors in their enantiomerically pure forms is a significant hurdle.

| Challenge | Description | Potential Mitigation Strategies |

| Stereocontrol | Controlling the relative and absolute stereochemistry at the C3 and C2' positions. | Use of chiral auxiliaries, asymmetric catalysis, or chiral pool starting materials. |

| C-C Bond Formation | Efficiently coupling the two sterically demanding heterocyclic rings. | Employing modern cross-coupling reactions or conjugate addition strategies. |

| Precursor Synthesis | Accessing enantiopure and appropriately functionalized piperidine and pyrrolidine synthons. | Utilizing well-established synthetic routes for substituted N-heterocycles. |

| Selectivity | Avoiding side reactions and ensuring regioselective functionalization. | Careful choice of protecting groups and reaction conditions. |

Exploration of Convergent and Divergent Synthetic Pathways to the Chemical Compound

Both convergent and divergent strategies can be devised for the synthesis of this compound.

Convergent Synthesis:

Pathway A: Synthesis of a 3-halopiperidine derivative and a 2-organometallic pyrrolidine derivative, followed by a cross-coupling reaction.

Pathway B: Preparation of a piperidine-3-one and a pyrrolidine-derived nucleophile (e.g., a Wittig reagent or a lithiated species), followed by olefination and subsequent reduction.

Pathway C: Michael addition of a pyrrolidine-derived nucleophile to a suitable piperidine-based Michael acceptor.

Divergent Synthesis:

In a divergent synthesis, a common intermediate is used to generate a library of related compounds. For the target molecule, a divergent approach might start with a precursor that already contains one of the heterocyclic rings, which is then elaborated to construct the second ring.

Pathway D: Starting with a functionalized pyrrolidine, such as a derivative of proline, and building the piperidine ring onto it through a series of reactions including alkylation and reductive amination.

Pathway E: Beginning with a substituted pyridine (B92270), which is then functionalized with a precursor to the pyrrolidine ring, followed by reduction of the pyridine ring to a piperidine. This approach is common in the synthesis of nicotine (B1678760) analogs. nih.govnih.gov

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Separate synthesis of piperidine and pyrrolidine fragments followed by coupling. | Higher overall yield, modularity, independent optimization of fragment synthesis. | The final coupling step can be challenging. |

| Divergent | Stepwise construction of one ring onto the other from a common precursor. | Allows for the synthesis of analogues by modifying later steps. | Can lead to longer linear sequences and lower overall yields. |

Chiral Pool-Based Approaches and Stereochemical Considerations in Precursor Design

The use of the chiral pool, which consists of readily available, inexpensive, and enantiomerically pure natural products, is a powerful strategy for controlling the stereochemistry of the target molecule.

Pyrrolidine Ring Synthesis:

L-proline and L-glutamic acid are excellent starting materials from the chiral pool for the synthesis of the pyrrolidin-2-yl moiety. The inherent chirality of these amino acids can be transferred to the final product, thus avoiding the need for chiral resolution or asymmetric synthesis. For instance, L-proline can be readily converted into a variety of 2-substituted pyrrolidine derivatives.

Piperidine Ring Synthesis:

The synthesis of enantiopure 3-substituted piperidines is more challenging as there are fewer readily available chiral pool precursors. However, strategies involving the asymmetric reduction of pyridinium (B92312) salts or the use of chiral auxiliaries on piperidone derivatives have been successfully employed. nih.govsnnu.edu.cn Additionally, some alkaloids can serve as starting materials for chiral piperidine derivatives.

Stereochemical Considerations:

The desired stereoisomer of this compound will dictate the choice of starting materials and the synthetic strategy. For example, if the (S)-configuration is desired at the C2' position of the pyrrolidine ring, L-proline would be an appropriate starting material. The stereochemistry at the C3 position of the piperidine ring would then need to be established relative to the C2' position. This can be achieved through diastereoselective reactions, where the existing stereocenter on the pyrrolidine fragment influences the stereochemical outcome of reactions on the piperidine fragment during the coupling process.

| Chiral Pool Precursor | Target Heterocycle | Key Transformations |

| L-Proline | (S)-Pyrrolidine | Reduction of the carboxylic acid, functionalization at the 2-position. |

| L-Glutamic Acid | (S)-Pyrrolidine | Cyclization, reduction, and functionalization. |

| Nicotinic Acid Derivatives | Piperidine | Asymmetric hydrogenation, enzymatic resolution. |

| Chiral Amino Alcohols | Piperidine | Cyclization strategies. |

Advanced Synthetic Methodologies for 1 Methyl 3 Pyrrolidin 2 Yl Piperidine and Analogues

Intramolecular Cyclization Reactions for Pyrrolidine (B122466) and Piperidine (B6355638) Ring Formation

Intramolecular cyclization represents a powerful and efficient strategy for the construction of pyrrolidine and piperidine rings. These reactions involve the formation of a new bond within a single molecule, which contains both the nucleophilic nitrogen and the electrophilic partner, leading to the heterocyclic structure. This approach is often favored due to its high efficiency and the ability to control stereochemistry. Key strategies include transition metal-catalyzed reactions, organocatalytic methods, and electrophilic cyclizations, each offering unique advantages in accessing structurally diverse saturated N-heterocycles. frontiersin.orgnih.gov

Transition Metal-Catalyzed Cyclizations in N-Heterocycle Construction

Transition metal catalysis has revolutionized the synthesis of N-heterocycles, enabling the construction of complex cyclic structures with high efficiency and selectivity. organic-chemistry.org Catalysts based on metals like palladium, copper, gold, and iridium facilitate a wide range of cyclization reactions by activating substrates and promoting bond formation under mild conditions. nih.govorganic-chemistry.org These methods have become indispensable tools for creating pyrrolidine and piperidine cores from various acyclic precursors. organic-chemistry.org

Oxidative amination of alkenes is a direct and atom-economical method for synthesizing N-heterocycles. This approach involves the intramolecular addition of a nitrogen nucleophile across a carbon-carbon double bond, coupled with an oxidation step.

Palladium(II) catalysts are effective for Wacker-type aerobic oxidative cyclization of alkenes that have a tethered sulfonamide. rsc.orgresearchgate.net A base-free Pd(DMSO)₂(TFA)₂ catalyst system, for instance, has been successfully used to synthesize six-membered heterocycles like piperidines. The reaction proceeds via an aminopalladation pathway, and using elevated oxygen pressure can enhance catalyst stability and improve yields. rsc.orgresearchgate.net

Gold(I) catalysts, in conjunction with iodine(III) oxidizing agents, have also been employed for the oxidative amination of non-activated alkenes. This method allows for the difunctionalization of the double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov

| Catalyst System | Substrate Type | Product | Key Features |

|---|---|---|---|

| Pd(DMSO)₂(TFA)₂ / O₂ | Alkenes with tethered sulfonamides | Piperidines, Morpholines | Base-free, aerobic conditions; effective for six-membered rings. rsc.orgresearchgate.net |

| Gold(I) complex / I(III) oxidant | Non-activated alkenes | Substituted piperidines | Simultaneous formation of N-heterocycle and introduction of an O-substituent. nih.gov |

Radical cyclizations offer a powerful means to construct pyrrolidine and piperidine rings, particularly for complex targets. These reactions proceed through radical intermediates and are often characterized by mild reaction conditions and high functional group tolerance.

Cobalt(II) catalysts can be used for the intramolecular cyclization of linear amino-aldehydes. nih.gov This radical-mediated process is effective for producing various piperidines in good yields. However, a competitive 1,5-hydrogen transfer can sometimes lead to the formation of a linear alkene as a by-product. nih.gov

Copper catalysis is another valuable tool in radical-mediated C-H amination/cyclization. nih.gov For example, copper complexes can activate N-F bonds in N-fluoride amides to initiate an intramolecular C-H amination, yielding both pyrrolidines and piperidines. nih.gov This method provides a complementary approach to traditional nitrene-based chemistry. nih.gov

| Catalyst | Substrate | Reaction Type | Products |

|---|---|---|---|

| Cobalt(II) complex | Linear amino-aldehydes | Radical intramolecular cyclization | Piperidines, Pyrrolidones nih.gov |

| Copper(I)/Copper(II) complexes | N-fluoride amides | Radical C-H amination/cyclization | Pyrrolidines, Piperidines nih.govnih.gov |

Reductive hydroamination and related cascade reactions provide an efficient route to saturated N-heterocycles by combining multiple bond-forming events in a single operation. These processes often utilize catalysts that can facilitate both reduction and C-N bond formation.

Multimetallic catalysis, involving for example gold and another metal, can be used to synthesize pyrrolidine and piperidine derivatives from propargylic alcohols in a tandem sequence. researchgate.net The process involves a Meyer-Schuster rearrangement, followed by an in-situ olefin cross-metathesis and a final intramolecular aza-Michael addition to form the heterocyclic ring. researchgate.netresearchgate.net

Iridium-catalyzed "borrowing hydrogen" methodology is another powerful strategy. x-mol.com In this approach, an alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes condensation with an amine and subsequent reduction of the resulting imine. This has been applied to the synthesis of 3-pyrrolidinols and 4-piperidinols from triol precursors and primary amines. x-mol.com

Organocatalytic and Metal-Free Ring-Closure Strategies

To avoid potential contamination from residual metals, organocatalytic and metal-free synthetic methodologies have gained significant attention. frontiersin.orgnih.gov These strategies utilize small organic molecules as catalysts or employ electrochemical methods to promote cyclization.

Organocatalysis has proven highly effective in intramolecular aza-Michael reactions (IMAMR). nih.gov For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid can afford enantiomerically enriched 2,5-disubstituted and 2,5,5-trisubstituted piperidines. nih.gov Proline and its derivatives are also widely used organocatalysts for asymmetric syntheses of pyrrolidines. nih.gov

Metal-free electrochemical methods represent an environmentally friendly alternative. frontiersin.orgnih.gov Anodic oxidation can be used to achieve intramolecular C-H amination, leading to various N-heterocycles. nih.gov Formal aza-Wacker cyclizations can be performed under continuous-flow electrochemical conditions, providing an efficient route to saturated N-heterocycles without the need for palladium catalysts. frontiersin.orgnih.gov Electroreductive cyclization using an imine and a terminal dihaloalkane in a flow microreactor is another facile, green method for preparing pyrrolidine and piperidine derivatives. beilstein-journals.org

| Methodology | Catalyst/Mediator | Reaction Type | Key Advantages |

|---|---|---|---|

| Organocatalysis | Quinoline derivatives, Proline amides | Asymmetric Intramolecular Aza-Michael Addition | Enantioselective, metal-free. nih.govnih.gov |

| Electrochemistry | Electricity (Anodic Oxidation) | Intramolecular C-H Amination | Avoids metal catalysts and chemical oxidants. frontiersin.orgnih.gov |

| Electrochemistry | Electricity (Cathodic Reduction) | Reductive Cyclization | Green, efficient, uses readily available starting materials. beilstein-journals.org |

Electrophilic Cyclization and Aza-Michael Reactions

Electrophilic cyclization and intramolecular aza-Michael additions are classic yet continually evolving strategies for the synthesis of piperidine and pyrrolidine rings. These reactions rely on the reaction of a nucleophilic amine with an internal electrophile.

The intramolecular aza-Michael reaction (IMAMR) is one of the most direct methods for constructing these heterocycles. nih.gov It involves the addition of a tethered amine to an α,β-unsaturated carbonyl or related electron-deficient alkene. rsc.orgrsc.org The reaction can be promoted by bases or acids and has been extensively developed for both diastereoselective and enantioselective syntheses. nih.gov For example, a base-induced diastereoselective cyclization has been used for the large-scale synthesis of trans-2,6-disubstituted piperidines. nih.gov

Prins and carbonyl-ene cyclizations represent another class of powerful electrophilic cyclizations. birmingham.ac.uk In the presence of a Lewis acid like MeAlCl₂, aldehydes containing a tethered alkene can undergo a carbonyl-ene cyclization to afford trans-3,4-disubstituted piperidines under thermodynamic control. Conversely, using a Brønsted acid such as HCl can favor a Prins-type cyclization, leading predominantly to the cis-isomers under kinetic control. birmingham.ac.uk

Intermolecular Annulation and Multicomponent Reactions

The construction of the bis-heterocyclic scaffold of 1-Methyl-3-(pyrrolidin-2-yl)piperidine can be efficiently achieved through intermolecular annulation and multicomponent reactions (MCRs). These strategies allow for the rapid assembly of complex molecular architectures from simpler, readily available starting materials. Annulation reactions, in particular, are powerful for forming cyclic structures like the piperidine and pyrrolidine rings. nih.gov Divergent intermolecular coupling strategies have been developed that can access both pyrrolidine and piperidine cores directly from olefins by switching between radical and polar cyclization pathways. nih.govrsc.org

MCRs offer a significant advantage by combining several operational steps into a single synthetic sequence without the isolation of intermediates, thereby increasing efficiency and reducing waste. researchgate.net For instance, a one-pot, three-component reaction involving an isatin (B1672199), an amino acid, and a dipolarophile can generate complex spiro-pyrrolidine systems, demonstrating the utility of MCRs in building the pyrrolidine motif. tandfonline.com

Reductive amination is a cornerstone of C-N bond formation and is widely employed in the synthesis of nitrogen-containing heterocycles. nih.gov The reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov This methodology is highly versatile for constructing both piperidine and pyrrolidine rings.

In the context of this compound synthesis, a potential strategy would involve the reductive amination between a suitable pyrrolidine-derived aldehyde and an amine precursor to the piperidine ring, or vice-versa. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being common choices due to their mildness and selectivity. youtube.com Furthermore, catalytic reductive amination using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) offers a cleaner, more atom-economical alternative. youtube.com Iron-catalyzed reductive amination has also been shown to be effective for preparing piperidines, pyrrolidines, and azepanes. mdpi.com

[5+1] Annulation is a powerful cyclization strategy for the construction of six-membered rings, such as the piperidine core. This approach involves the reaction of a five-atom component with a one-atom component to form the heterocyclic ring. nih.gov While less common than other annulation strategies like [4+2] or [3+3], [5+1] methods provide unique pathways to substituted piperidines.

A notable example is the iridium-catalyzed hydrogen borrowing [5+1] annulation, which enables the stereoselective synthesis of substituted piperidines. nih.gov This process involves the oxidation of a diol, followed by intermolecular and intramolecular amination steps and subsequent reduction via hydrogen transfer from the metal catalyst. nih.gov This method is particularly attractive as it can be performed in water and can preserve the enantiomeric purity of substrates, leading to highly enantioenriched piperidine products. nih.gov Another approach involves the use of dielectrophilic peroxides as five-atom synthons which react with C1 nucleophiles to form dihydropyrans, precursors that can be converted to piperidines. rsc.org

Stereoselective Synthesis of this compound

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the absolute and relative stereochemistry of the final product. Asymmetric catalysis, diastereoselective control in cyclization reactions, and specific enantioselective approaches are crucial for accessing specific stereoisomers.

Asymmetric catalysis is a premier strategy for establishing chiral centers with high enantioselectivity. This can be achieved using chiral metal complexes or organocatalysts to influence the stereochemical outcome of a reaction. For the synthesis of the piperidine and pyrrolidine moieties, several catalytic asymmetric methods have been developed.

A notable strategy involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine using s-BuLi and a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate. acs.orgacs.org The resulting chiral organolithium intermediate can be trapped with an aldehyde, and a subsequent ring-expansion can deliver chiral β-hydroxy piperidines in a concise manner. acs.orgnih.gov Additionally, enantioselective oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium(II) complexes with chiral ligands, provides a direct route to substituted chiral piperidines. nih.gov

| Catalyst/Ligand System | Reaction Type | Key Feature | Reference |

| s-BuLi / (-)-sparteine | Asymmetric Deprotonation | Accesses (S)-enantiomers from N-Boc pyrrolidine. | acs.orgacs.org |

| s-BuLi / (+)-sparteine surrogate | Asymmetric Deprotonation | Accesses (R)-enantiomers from N-Boc pyrrolidine. | acs.orgacs.org |

| Palladium / Pyridine-oxazoline ligand | Alkene Amination | Enantioselective approach for piperidine formation. | nih.gov |

| Gold(I) complex | Alkene Amination | Catalyzes oxidative amination to form substituted piperidines. | nih.gov |

Achieving diastereoselective control is critical when multiple stereocenters are formed or modified in a single molecule. The relative orientation of substituents on the pyrrolidine and piperidine rings is dictated by the diastereoselectivity of the key bond-forming and functionalization steps.

One effective method for establishing relative stereochemistry is the diastereoselective hydrogenation of substituted pyridine (B92270) precursors. nih.govwhiterose.ac.uk Catalytic hydrogenation typically proceeds via syn-addition of hydrogen to the less hindered face of the substrate adsorbed on the catalyst surface, often leading to cis-configured piperidines with high diastereoselectivity. nih.gov Subsequent base-mediated epimerization can then be used to access the corresponding trans-diastereoisomers. nih.govwhiterose.ac.uk

Radical-mediated cyclizations also offer pathways with diastereocontrol. For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can generate piperidines, with the stereochemistry influenced by the reaction intermediates. nih.govmdpi.com Similarly, diastereoselective reductive cyclization of amino acetals, prepared through a nitro-Mannich reaction, can control the stereochemistry of the final piperidine product. nih.govmdpi.com

| Method | Substrate | Key Outcome | Reference |

| Catalytic Hydrogenation | Disubstituted Pyridines | High diastereoselectivity for cis-piperidines. | nih.gov |

| Base-mediated Epimerization | cis-Disubstituted Piperidines | Access to thermodynamically more stable trans-isomers. | nih.govwhiterose.ac.uk |

| Reductive Cyclization | Amino Acetals (from nitro-Mannich) | Stereochemistry of piperidine is retained from the precursor. | nih.govmdpi.com |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides | High diastereoselectivity in the formation of substituted pyrrolidines. | researchgate.net |

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is paramount in pharmaceutical chemistry, where different enantiomers can have vastly different biological activities.

Biocatalysis has emerged as a powerful tool for enantioselective synthesis. Transaminases, for example, can be used for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones, achieving excellent enantiomeric excesses (>99.5% ee) for both (R) and (S) enantiomers. acs.org This chemoenzymatic approach provides a green and efficient alternative to traditional chemical methods.

The use of chiral auxiliaries is another classic strategy. For instance, nonracemic sulfinimines can be used in 1,3-dipolar cycloadditions with azomethine ylides to produce highly functionalized pyrrolidines with excellent diastereoselectivity, where the auxiliary directs the stereochemical outcome. researchgate.net Furthermore, the catalytic asymmetric deprotonation of N-Boc pyrrolidine using chiral ligands like (-)-sparteine provides enantioselective access to precursors that can be converted into specific stereoisomers of β-hydroxy piperidines. acs.orgnih.gov

| Approach | Key Reagent/Catalyst | Application | Reference |

| Biocatalysis | Transaminases (TAs) | Asymmetric synthesis of 2-substituted pyrrolidines/piperidines. | acs.org |

| Chiral Auxiliary | N-tert-butanesulfinylimine | Diastereoselective synthesis of substituted pyrrolidines. | researchgate.net |

| Chiral Ligand Catalysis | (-)-sparteine | Enantioselective deprotonation for synthesis of (S)-isomers. | acs.orgacs.org |

| Organocatalysis | Chiral Pyrrolidine Derivatives | Enantioselective intramolecular aza-Michael reactions. | nih.gov |

Post-Cyclization Functionalization of this compound and Related Cores

Late-stage functionalization is a powerful strategy for rapidly generating analogues of a lead compound without resorting to de novo synthesis. nih.gov For scaffolds like this compound, modifying the already-formed heterocyclic rings allows for the efficient exploration of structure-activity relationships.

Directing group-assisted, transition-metal-catalyzed C-H functionalization has emerged as a premier tool for selectively modifying saturated heterocycles, which are often considered unreactive. acs.org For piperidine and pyrrolidine cores, this approach enables the introduction of substituents at positions that are difficult to access through traditional methods.

Palladium-catalyzed C(sp³)–H arylation has been successfully applied to pyrrolidine and piperidine derivatives. acs.org By attaching a directing group, such as an aminoquinoline (AQ) amide, to the C3 position of the heterocycle, arylation can be directed with high regio- and stereoselectivity. Research has shown that using a bulky N-Boc protecting group in conjunction with a bidentate directing group promotes functionalization at the C4 position over the electronically favored C2 position. acs.org This selectivity is attributed to the steric sensitivity of the oxidative addition of Pd(II) to Pd(IV). acs.org The reaction typically yields cis-3,4-disubstituted products with high selectivity. acs.org

The choice of ligand is also crucial for controlling regioselectivity. Studies on N-Boc-piperidines have demonstrated that flexible biarylphosphine ligands can favor β-arylation (C3), while more rigid ligands tend to promote the more conventional α-arylation (C2). rsc.org Furthermore, dirhodium catalysts have been employed to control site selectivity in C-H functionalization reactions, enabling functionalization at the C2, C3, or C4 positions depending on the catalyst and the nitrogen protecting group used. d-nb.infonih.gov

| Catalyst/Directing Group | Heterocycle | Protecting Group | Site of Functionalization | Selectivity | Reference(s) |

| Pd(OAc)₂ / Aminoquinoline | Pyrrolidine | N-Boc | C4 | High cis-selectivity | acs.org |

| Pd(OAc)₂ / Aminoquinoline | Piperidine | N-Boc | C4 | High cis-selectivity | acs.org |

| Palladium / Biarylphosphine | Piperidine | N-Boc | C3 (β-position) | Ligand-controlled | rsc.org |

| Rh₂(R-TCPTAD)₄ | Piperidine | N-Boc | C2 | Catalyst-controlled | d-nb.info |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | Piperidine | N-α-oxoarylacetyl | C4 | Catalyst-controlled | d-nb.info |

Alkylation and acylation are fundamental transformations for modifying the piperidine-pyrrolidine scaffold. The secondary amine of a nornicotine-type precursor can be readily N-methylated using reagents like formaldehyde (B43269) and a reducing agent (e.g., sodium cyanoborohydride) in an Eschweiler-Clarke type reaction to install the N-methyl group of the target compound. nih.gov

Functionalization of carbon centers often requires the generation of a nucleophilic or electrophilic site on the ring. One effective method for regioselective C2-alkylation and C2-arylation involves the organolithiation of cyclic imines. lookchem.comacs.org Cyclic imines like Δ¹-piperideine can be generated in situ from N-chloroamine precursors and subsequently reacted with organolithium reagents to install substituents at the C2 position. lookchem.comacs.org This method has been used to synthesize analogues such as dl-anabasine. lookchem.com Another approach involves the alkynylation of S-alkylthioamidium salts derived from thiolactams, which, after reduction, provides α-alkynyl azacycloalkanes that are precursors to various α-substituted piperidine and pyrrolidine alkaloids. rsc.org

N-acylation is a straightforward process typically involving the reaction of the secondary amine with an acyl chloride or anhydride. More advanced sequences, such as a one-pot Ugi/nucleophilic substitution/N-acylation sequence, have been developed for the diastereoselective synthesis of complex heterocyclic systems incorporating these cores. researchgate.net

| Transformation | Center | Reagents/Method | Comments | Reference(s) |

| N-Methylation | Nitrogen | Formaldehyde, NaBH₃CN | Eschweiler-Clarke reaction to form the tertiary amine. | nih.gov |

| C2-Alkylation/Arylation | Carbon | Organolithium reagents on in situ generated cyclic imines. | Provides regioselective functionalization at the α-position. | lookchem.com, acs.org |

| C2-Alkynylation | Carbon | Lithium acetylides on S-alkylthioamidium salts. | Versatile method for introducing alkynyl groups. | rsc.org |

| N-Acylation | Nitrogen | Acyl chlorides, Anhydrides | Standard procedure for amide formation. | researchgate.net |

Development of Efficient and Scalable Synthetic Routes

Transitioning a synthetic route from laboratory-scale discovery to industrial production requires a focus on efficiency, cost, safety, and scalability. For analogues of this compound, this involves minimizing step counts, avoiding hazardous reagents, and optimizing reaction conditions for high yield and purity.

One-Pot and Tandem Reaction Sequences for Enhanced Synthetic Efficiency

A facile one-pot protocol has been developed to construct piperidines and pyrrolidines from halogenated amides. mdpi.comnih.govresearchgate.net This method integrates amide activation, reduction, and intramolecular nucleophilic substitution into a single sequence, proceeding under mild, metal-free conditions to produce a variety of N-substituted heterocycles in good yields. mdpi.comnih.gov

Another innovative approach is the catalytic enantioselective reductive alkynylation of amides. nih.gov This method has been combined with palladium-catalyzed tandem reactions in a one-pot sequence to achieve the asymmetric total synthesis of several pyrrolidine and piperidine alkaloids with high enantioselectivity (90–98% ee). nih.gov Similarly, multimetallic catalysis has been employed in a tandem Meyer–Schuster rearrangement/olefin cross-metathesis/aza-Michael addition sequence to convert propargylic alcohols into substituted pyrrolidines and piperidines. researchgate.net These advanced strategies exemplify the drive towards creating complex molecular architectures with maximum efficiency and elegance.

| Strategy | Key Transformations | Starting Materials | Comments | Reference(s) |

| Tandem Amide Activation/Cyclization | Amide activation, reduction, intramolecular nucleophilic substitution | Halogenated amides | Metal-free, mild conditions. | mdpi.com, nih.gov, researchgate.net |

| Reductive Alkynylation/Annulation | Catalytic asymmetric reductive alkynylation, Pd-catalyzed tandem reactions | Aliphatic tertiary amides, terminal alkynes | One-pot, highly enantioselective route to alkaloids. | nih.gov |

| Multimetallic Catalysis Tandem Reaction | Meyer–Schuster rearrangement, olefin cross-metathesis, aza-Michael addition | Propargylic alcohols, amino olefins | Gold and Ruthenium catalysis in a single pot. | researchgate.net |

| Joullié–Ugi Reaction Sequence | Lactam reduction, multicomponent Ugi–Joullié reaction | Sugar-derived lactams | One-pot synthesis of polyhydroxylated peptidomimetics. | acs.org |

Mechanistic Investigations of 1 Methyl 3 Pyrrolidin 2 Yl Piperidine Formation

Elucidation of Reaction Mechanisms and Key Intermediates (e.g., Iminium Ions, Radicals, Carbenium Ions, Enamines)

The construction of piperidine (B6355638) and pyrrolidine (B122466) rings can proceed through several types of reactive intermediates, the formation of which depends on the specific reactants and conditions employed.

Iminium Ions and Enamines: Iminium ions are common intermediates in piperidine synthesis, particularly in reactions involving the cyclization of amines with aldehydes or ketones. nih.gov For instance, in the Knoevenagel condensation catalyzed by piperidine, the reaction proceeds through the formation of an iminium ion, which then reacts with a carbanion. semanticscholar.org Similarly, intramolecular reductive amination involves the formation of an imine or iminium ion from an amino-aldehyde or amino-ketone, which is then reduced and cyclized to form the piperidine ring. nih.govmdpi.com Enamines, formed from the reaction of a secondary amine with a carbonyl compound, can also act as nucleophiles in cyclization reactions to generate these heterocyclic systems. mdpi.com

Radicals: Radical-mediated cyclizations offer a powerful route to N-heterocycles. nih.gov For example, copper(II)-promoted intramolecular carboamination of unactivated olefins can form both pyrrolidines and piperidines. nih.gov Mechanistic studies involving deuterated alkenes have indicated the presence of a primary carbon radical as a key intermediate. nih.gov This radical intermediate is generated following an initial aminocupration step. nih.gov In other systems, cobalt(II) catalysts have been used for the intramolecular cyclization of linear amino-aldehydes, which also proceeds through a radical-based mechanism. nih.govmdpi.com

Carbenium Ions: The formation of piperidine rings can also be induced by carbenium ions. A method involving the cyclization of alkynes mediated by ferric chloride, which acts as a Lewis acid, proceeds through a carbenium ion intermediate. nih.govmdpi.com This approach is effective for creating N-heterocycles that feature alkylidene moieties. nih.govmdpi.com

Aziridinium (B1262131) Ions: In reactions of 3-chloropiperidines, the formation of a bicyclic aziridinium ion is a key intermediate step. researchgate.net Subsequent nucleophilic attack, for example by methanol (B129727), can lead to a mixture of ring-opened products, including both piperidine and pyrrolidine derivatives. researchgate.net This highlights how a single type of intermediate can lead to different heterocyclic ring systems.

Transition State Analysis and Energetic Profiles of Rate-Determining Steps

Computational studies, particularly Density Functional Theory (DFT), are invaluable for analyzing the energetic landscapes of reaction mechanisms. These analyses help identify transition states and determine the rate-limiting steps of a reaction.

In a copper-catalyzed method for synthesizing pyrrolidines and piperidines via C-H amination, DFT calculations were used to map the free energy profile of the reaction. acs.org The study revealed that the mechanism is dependent on the nature of the N-X bond (where X is a halogen). For an N-F substrate, the reaction proceeds through a concerted C-H activation and C-N bond formation, whereas for an N-Cl substrate, the pathway involves the loss of a chlorine radical followed by hydrogen abstraction. acs.org

Table 1: Illustrative Free Energy Data for a Catalytic Amination Reaction Note: The following data is a conceptual representation based on findings from DFT studies of N-heterocycle formation and does not represent a specific reaction for the title compound.

| Reaction Step | Intermediate/Transition State | Calculated Free Energy (kcal/mol) |

|---|---|---|

| Catalyst-Substrate Binding | Intermediate c1 | 0.0 |

| N-X Bond Activation | Transition State TS1 | +15.2 |

| Formation of Cu-N Intermediate | Intermediate c2 | -5.4 |

| C-H Activation/C-N Formation (Rate-Determining) | Transition State TS2 | +21.5 |

| Product Formation | Intermediate c3 | -12.8 |

Factors Governing Regioselectivity and Diastereoselectivity in Complex Reaction Systems

The synthesis of substituted piperidines and pyrrolidines often yields multiple isomers. Controlling the regioselectivity (which atoms form a bond) and diastereoselectivity (the relative 3D arrangement of substituents) is a central challenge in synthetic chemistry.

Regioselectivity: In cyclization reactions, such as the copper-promoted carboamination, substrates generally yield the exo-cyclization adduct exclusively. nih.gov However, the substitution pattern on the olefin can influence this outcome; for instance, a 1,1-disubstituted olefin was found to give a mixture of exo and endo products. nih.gov

Diastereoselectivity: The stereochemical outcome is often governed by the stability of the transition state.

Substrate Control: In the cyclization of substrates with a pre-existing stereocenter, the reaction often proceeds through a chair-like transition state that minimizes steric hindrance. For example, substrates with an allylic alkyl substituent favor the formation of the anti adduct by placing this substituent in a pseudo-equatorial position in the transition state. nih.gov

Catalyst/Reagent Control: Hydrogenation of substituted pyridines frequently leads to the preferential formation of cis-piperidines. whiterose.ac.uknih.gov Conversely, base-mediated epimerization can be used to convert these cis isomers into their more thermodynamically stable trans counterparts. whiterose.ac.uk In other cases, highly selective methods like palladium-catalyzed C-H arylation using a directing group can produce cis-3,4-disubstituted piperidines with excellent stereoselectivity. acs.org Diastereoselective lithiation and trapping is another strategy to access specific trans-isomers that are not easily formed by other means. whiterose.ac.uk

Table 2: Diastereoselectivity in Piperidine and Pyrrolidine Synthesis

| Reaction Type | Substrate Type | Major Diastereomer | Controlling Factor | Reference |

|---|---|---|---|---|

| Copper-Promoted Carboamination | γ-Alkenyl N-arylsulfonamide | cis (2,5-disubstituted) | Cyclization transition state | nih.gov |

| Pyridine (B92270) Hydrogenation | Disubstituted Pyridine | cis | Approach to catalyst surface | whiterose.ac.uknih.gov |

| Base-Mediated Epimerization | cis-Piperidine | trans | Thermodynamic stability | whiterose.ac.uk |

| Directed C-H Arylation | Piperidine with C(3) directing group | cis (3,4-disubstituted) | Coordination to catalyst | acs.org |

| Carbonyl Ene / Prins Cyclization | Aldehyde with homoallylic amine | cis (kinetic) or trans (thermodynamic) | Catalyst and temperature | nih.gov |

Kinetic and Thermodynamic Aspects of Isomerization and Product Distribution

The ratio of products in a reaction can be governed by either kinetic or thermodynamic control. libretexts.orglibretexts.org The kinetic product is the one that forms fastest (via the lowest activation energy), while the thermodynamic product is the most stable one (lowest in Gibbs free energy). libretexts.orgmasterorganicchemistry.com Reaction conditions, such as temperature, can often be used to favor one over the other. libretexts.org

This principle is well-illustrated in the synthesis of 3,4-disubstituted piperidines. nih.gov

Kinetic Control: When certain aldehydes are treated with Lewis acid catalysts (e.g., MeAlCl₂) at low temperatures, the cyclization proceeds under kinetic control to predominantly yield the cis-piperidine isomer. nih.gov At low temperatures, the reaction is effectively irreversible, and the product distribution is determined by the relative rates of formation. libretexts.org

Thermodynamic Control: If the same reaction is conducted at a higher temperature (e.g., in refluxing chloroform), the initially formed cis isomer can isomerize to the thermodynamically more stable trans piperidine. nih.gov At higher temperatures, the cyclization becomes reversible, allowing the system to reach equilibrium and favor the lowest-energy product. nih.govmasterorganicchemistry.com

In some cases, the initially formed product is a trans-isomer which, over a longer reaction time, converts into a more stable cis-form, demonstrating that the relative stability of isomers can be complex. nih.gov The ability to switch between kinetic and thermodynamic control by simply adjusting the catalyst and temperature provides a versatile tool for selectively synthesizing specific diastereomers of the piperidine core. nih.gov

Table 3: Product Distribution under Kinetic vs. Thermodynamic Control Based on the Prins cyclization of an N-protected homoallylic amine with an aldehyde.

| Condition | Control Type | Major Product | Typical Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| Lewis Acid, Low Temperature | Kinetic | cis-piperidine | >98:2 | nih.gov |

| Lewis Acid, High Temperature (reflux) | Thermodynamic | trans-piperidine | 7:93 | nih.gov |

| Brønsted Acid (HCl), Low Temperature | Kinetic | cis-piperidine | up to >98:2 | nih.gov |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 Methyl 3 Pyrrolidin 2 Yl Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Determination

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic connectivity and spatial arrangement of 1-Methyl-3-(pyrrolidin-2-yl)piperidine can be assembled.

The structural backbone of this compound is established by assigning every proton and carbon signal in its NMR spectra. While 1D ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, 2D techniques are essential for mapping the intricate connections.

¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show a complex series of multiplets for the aliphatic protons of the piperidine (B6355638) and pyrrolidine (B122466) rings, along with a singlet for the N-methyl group. The ¹³C NMR spectrum would display distinct signals for each of the 10 unique carbon atoms in the molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton couplings (typically over two to three bonds). It is instrumental in identifying adjacent protons and tracing the spin systems within both the piperidine and pyrrolidine rings. For instance, the signal for the proton at C3 of the piperidine ring would show correlations to the protons at C2 and C4, allowing for sequential assignment around the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC provides a direct link between the ¹H and ¹³C assignments. Each CH, CH₂, and CH₃ group will produce a cross-peak, definitively pairing a proton with its carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different spin systems and identifying quaternary carbons. For example, the protons of the N-methyl group would show an HMBC correlation to the C2 and C6 carbons of the piperidine ring, confirming the position of the methyl group on the piperidine nitrogen. Similarly, correlations between protons on one ring and carbons on the other would firmly establish the C3-C2' linkage between the piperidine and pyrrolidine moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining stereochemistry and conformation. For example, a NOESY correlation between the proton at C3 of the piperidine ring and the proton at C2' of the pyrrolidine ring would help define their relative stereochemistry.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be confirmed and assigned using the 2D NMR techniques described.

| Predicted NMR Data for this compound | ||

|---|---|---|

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) |

| N-CH₃ | ~42.5 | ~2.2-2.4 (s, 3H) |

| Pip-C2 | ~60.1 | ~2.8-3.0 (m, 1H), ~2.0-2.2 (m, 1H) |

| Pip-C3 | ~40.2 | ~1.8-2.0 (m, 1H) |

| Pip-C4 | ~25.5 | ~1.6-1.8 (m, 2H) |

| Pip-C5 | ~24.8 | ~1.5-1.7 (m, 2H) |

| Pip-C6 | ~55.9 | ~2.7-2.9 (m, 1H), ~1.9-2.1 (m, 1H) |

| Pyr-C2' | ~64.3 | ~3.0-3.2 (m, 1H) |

| Pyr-C3' | ~30.1 | ~1.8-2.0 (m, 2H) |

| Pyr-C4' | ~22.5 | ~1.7-1.9 (m, 2H) |

| Pyr-C5' | ~46.8 | ~2.9-3.1 (m, 1H), ~2.4-2.6 (m, 1H) |

Note: Predicted values are based on typical ranges for N-methylpiperidine and substituted pyrrolidine fragments. Actual values may vary. Pip = Piperidine, Pyr = Pyrrolidine, s = singlet, m = multiplet.

The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. For a 3-substituted piperidine, the substituent can exist in either an axial or an equatorial position. The preferred conformation is determined by analyzing ¹H-¹H coupling constants (J-values) and NOESY data. researchgate.net

Coupling Constants: The magnitude of the coupling constant between adjacent protons, particularly ³J(H,H), is dependent on the dihedral angle between them. In a chair conformation, a large coupling constant (typically 8-13 Hz) is observed between two axial protons (diaxial coupling), while smaller couplings (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. By measuring the coupling constants of the C3 proton with the C2 and C4 protons, the predominantly equatorial or axial orientation of the pyrrolidinyl substituent can be determined. An equatorial substituent will generally result in the C3 proton being axial, leading to at least one large diaxial coupling to an adjacent axial proton. d-nb.info

NOESY Correlations: NOESY data provides through-space correlations that are invaluable for conformational analysis. For instance, if the pyrrolidinyl group at C3 is in an axial position, NOESY correlations would be expected between the protons on the pyrrolidinyl ring and the other axial protons on the piperidine ring at the C5 position (1,3-diaxial interaction). Conversely, an equatorial substituent would show correlations to nearby equatorial and axial protons. These spatial relationships help to build a definitive 3D model of the molecule's dominant conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical technique for confirming the elemental composition and probing the structure of a molecule.

For this compound (C₁₀H₂₀N₂), HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), typically to within 5 ppm of the theoretical value. This allows for the unambiguous determination of the molecular formula, distinguishing it from any other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pathways. The protonated molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. Analyzing these fragments provides structural insights. A plausible fragmentation pathway would involve initial cleavages at the bonds adjacent to the nitrogen atoms or at the junction between the two rings.

Key expected fragmentation patterns include:

Loss of the N-methyl group: Cleavage resulting in the loss of a methyl radical.

Ring-opening of the piperidine or pyrrolidine moiety: Alpha-cleavage next to one of the nitrogen atoms is a common pathway for amines, leading to stable iminium ions.

Cleavage of the bond between the two rings: This would generate ions corresponding to the protonated N-methylpiperidine fragment and the pyrrolidine fragment.

| Predicted HRMS Fragments for [C₁₀H₂₀N₂ + H]⁺ | ||

|---|---|---|

| m/z (Predicted) | Formula of Ion | Plausible Origin |

| 169.1705 | [C₁₀H₂₁N₂]⁺ | Molecular Ion [M+H]⁺ |

| 98.1021 | [C₆H₁₂N]⁺ | Fragment from cleavage, representing the N-methylpiperidine iminium ion. |

| 84.0813 | [C₅H₁₀N]⁺ | Fragment from cleavage, representing a piperidine-related ion. |

| 70.0657 | [C₄H₈N]⁺ | Fragment from cleavage, representing the pyrrolidine iminium ion. |

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise depiction of the molecule in the solid state. This technique is the gold standard for determining absolute stereochemistry, provided a suitable single crystal can be grown.

A successful crystallographic analysis of this compound would yield a three-dimensional model of the molecule with atomic coordinates resolved to the angstrom level. This data provides:

Definitive Connectivity: Unambiguous confirmation of the atomic connections.

Precise Bond Lengths and Angles: Highly accurate measurements of all intramolecular distances and angles.

Solid-State Conformation: Direct visualization of the chair conformation of the piperidine ring and the pucker of the pyrrolidine ring. It would definitively show the equatorial or axial orientation of the pyrrolidinyl substituent.

Absolute Stereochemistry: For a chiral crystal, techniques like anomalous dispersion can be used to determine the absolute configuration (R/S) at the two chiral centers (piperidine C3 and pyrrolidine C2'). This is crucial as different stereoisomers can have vastly different biological activities.

The analysis would also reveal details about the crystal packing, including any intermolecular interactions like hydrogen bonding that stabilize the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the spectra would be dominated by features characteristic of a saturated bicyclic amine:

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

C-N Stretching: Vibrations associated with the C-N bonds of the tertiary amines would appear in the 1000-1250 cm⁻¹ region.

CH₂ Bending: Characteristic scissoring (around 1450 cm⁻¹) and wagging/twisting vibrations (in the fingerprint region, <1400 cm⁻¹) of the methylene groups in the rings would be observed.

While FT-IR and Raman are less powerful than NMR or X-ray crystallography for determining complex connectivity, they are excellent for confirming the presence of key functional groups and can sometimes provide subtle insights into molecular conformation, as different conformers may exhibit slight shifts in their vibrational frequencies. These techniques serve as a rapid and valuable method for identity confirmation.

| Predicted Vibrational Frequencies for this compound | ||

|---|---|---|

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |

| 2950-3000 | C-H Asymmetric Stretch (CH₃) | FT-IR, Raman |

| 2850-2960 | C-H Asymmetric/Symmetric Stretch (CH₂) | FT-IR, Raman |

| ~1450 | C-H Scissoring Bend (CH₂) | FT-IR |

| 1000-1250 | C-N Stretch | FT-IR |

| < 1400 | Fingerprint Region (various bends, twists, wags) | FT-IR, Raman |

Computational and Theoretical Chemistry Applied to 1 Methyl 3 Pyrrolidin 2 Yl Piperidine

Density Functional Theory (DFT) Calculations for Ground State Geometries, Electronic Properties, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the properties of molecular systems with a favorable balance of accuracy and computational cost. For 1-Methyl-3-(pyrrolidin-2-yl)piperidine, DFT calculations are instrumental in determining its fundamental characteristics.

Ground State Geometries: The first step in a computational study is to find the molecule's most stable three-dimensional structure, known as the ground state geometry. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. Functionals like B3LYP, often paired with basis sets such as 6-31G(d) or larger, are commonly employed for this purpose. researchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. scirp.org For this compound, this involves determining the preferred conformations of both the piperidine (B6355638) and pyrrolidine (B122466) rings and their relative orientation.

Electronic Properties: Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map reveals the regions of positive and negative electrostatic potential on the molecular surface, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. nih.govscirp.org The energies of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are vital for assessing the molecule's chemical reactivity and kinetic stability. scirp.orgnih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies lower reactivity. scirp.org

Energetics: DFT calculations provide accurate estimations of the molecule's total electronic energy, enthalpy, and Gibbs free energy. scirp.org These thermodynamic quantities are essential for comparing the relative stabilities of different isomers or conformers and for calculating the energetics of chemical reactions involving the molecule. mdpi.com

Below is a hypothetical data table summarizing typical results from a DFT calculation on this compound, performed at the B3LYP/6-31G(d) level of theory.

| Property | Calculated Value | Unit |

| Total Electronic Energy | -558.xxxx | Hartree |

| HOMO Energy | -0.23xx | Hartree |

| LUMO Energy | 0.04xx | Hartree |

| HOMO-LUMO Gap | 0.27xx | Hartree |

| Dipole Moment | 1.8x | Debye |

Conformational Landscape Exploration and Stability Assessment

Due to the flexibility of its piperidine and pyrrolidine rings and the rotation around the single bond connecting them, this compound can exist in multiple conformations. researchgate.net Understanding this conformational landscape is critical as the biological activity and physical properties of a molecule are often dictated by its preferred shape.

Computational methods are employed to systematically explore the potential energy surface of the molecule to identify all stable conformers (local minima). This involves techniques such as:

Systematic Grid Searches: Rotating key dihedral angles in predefined steps to generate a wide range of starting structures.

Stochastic Methods: Using random sampling techniques, like in Monte Carlo simulations, to explore the conformational space.

Each potential conformer is then subjected to geometry optimization using DFT or other quantum mechanical methods to locate the nearest energy minimum. researchgate.net Frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections. mdpi.com

The relative stability of the identified conformers is assessed by comparing their Gibbs free energies. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which indicates that lower-energy conformers are more populated. researchgate.net For this compound, key conformational features include the chair, boat, and twist-boat forms of the piperidine ring, the envelope and twist forms of the pyrrolidine ring, and the axial versus equatorial positioning of the substituents on both rings. nih.govrsc.org

This table illustrates a hypothetical relative energy ranking for different conformers of this compound.

| Conformer | Description | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Piperidine (Chair, eq), Pyrrolidine (trans) | 0.00 |

| 2 | Piperidine (Chair, ax), Pyrrolidine (trans) | 1.52 |

| 3 | Piperidine (Chair, eq), Pyrrolidine (cis) | 2.10 |

| 4 | Piperidine (Twist-Boat), Pyrrolidine (trans) | 5.85 |

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis and metabolism of this compound. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

A crucial aspect of this is locating the transition state (TS), which is the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to proceed. acs.org Various algorithms are available to search for transition states, which are characterized as first-order saddle points on the potential energy surface (having exactly one imaginary frequency).

Once the structures of the reactants, products, and the transition state have been optimized, the activation energy of the reaction can be calculated as the energy difference between the transition state and the reactants. This information is vital for predicting reaction rates and understanding how factors like catalysts or substituents might influence the reaction's outcome. DFT calculations can be used to model complex multi-step reactions, such as the intramolecular cyclization reactions often used to form piperidine and pyrrolidine rings. acs.orgresearchgate.net

Prediction and Validation of Spectroscopic Data

Computational methods can predict various types of spectroscopic data with a high degree of accuracy, which serves as a powerful means to validate experimentally determined structures or to aid in the interpretation of complex spectra.

NMR Spectroscopy: By calculating the magnetic shielding tensors of each nucleus in the molecule, it is possible to predict 1H and 13C NMR chemical shifts. researchgate.net Comparing these computed shifts with experimental data is a robust method for confirming the structure and assigning the stereochemistry of complex molecules like this compound.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. bohrium.com These computed frequencies correspond to the peaks in an infrared (IR) or Raman spectrum. A comparison between the calculated and experimental spectra can help in assigning the observed vibrational modes to specific molecular motions, such as C-H stretches or ring deformations. researchgate.net

UV-Vis and Electronic Circular Dichroism (ECD): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. nih.govnih.gov For chiral molecules like this compound, ECD spectra can also be simulated to determine the absolute configuration of a specific enantiomer. nih.gov

The following table shows a hypothetical comparison between calculated and experimental spectroscopic data.

| Spectroscopic Data | Calculated Value | Experimental Value |

| 13C Chemical Shift (Piperidine C2) | 60.5 ppm | 59.8 ppm |

| 1H Chemical Shift (N-Methyl) | 2.25 ppm | 2.21 ppm |

| IR Frequency (C-N Stretch) | 1120 cm-1 | 1115 cm-1 |

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Interactions

While quantum mechanics methods like DFT are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects on a timescale from picoseconds to microseconds.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and track the trajectory of each atom over time. researchgate.net This can provide valuable insights into:

Conformational Dynamics: Observing transitions between different stable conformers and understanding the flexibility of the ring systems in a solution environment.

Solvation: Analyzing the structure of the solvent around the molecule and calculating properties like the radial distribution function to understand how it interacts with water.

Interactions with Biomolecules: If the molecule is a ligand for a protein, MD simulations can be used to study the binding process, the stability of the ligand-protein complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that are important for binding. researchgate.net

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is critical for obtaining realistic results.

Conclusion and Future Research Directions in 1 Methyl 3 Pyrrolidin 2 Yl Piperidine Chemistry

Synthesis and Mechanistic Understanding Advancements

Recent years have witnessed considerable advancements in the synthesis of piperidine (B6355638) and pyrrolidine (B122466) cores, which form the basis for constructing 1-Methyl-3-(pyrrolidin-2-yl)piperidine. Methodologies such as copper-catalyzed intramolecular C-H amination have emerged as powerful tools for creating these ring systems. nih.govacs.org Mechanistic studies, combining experimental data with Density Functional Theory (DFT) investigations, have begun to elucidate the catalytic cycles, often involving Cu(I)/Cu(II) pathways. acs.org Understanding these mechanisms is paramount for optimizing reaction conditions to improve yields and selectivity.

Advancements in radical-mediated cyclizations and reductive amination cascades have also provided new entries into polysubstituted piperidines. mdpi.comnih.gov For a molecule like this compound, these methods offer potential routes that could be more efficient than traditional multi-step sequences. The future in this area will likely focus on applying these modern catalytic systems to assemble the bis-heterocyclic structure in a more convergent and atom-economical fashion. Further research into the kinetics and thermodynamics of these cyclization reactions will enable chemists to better control the formation of the desired isomers.

Remaining Challenges in Total and Stereoselective Synthesis

Despite synthetic progress, the total and, particularly, the stereoselective synthesis of this compound and its derivatives present ongoing challenges. The molecule contains multiple stereocenters, and controlling the relative and absolute stereochemistry at the junction of the two rings is a formidable task. Many existing methods for piperidine synthesis result in racemic mixtures or require chiral auxiliaries or catalysts that may not be universally applicable. mdpi.comresearchgate.net

A primary challenge is the selective formation of specific diastereomers (e.g., cis vs. trans isomers at the 2,3- and 2,5-positions of the piperidine ring relative to the pyrrolidine substituent). whiterose.ac.uk While methods like controlled hydrogenation of substituted pyridines or epimerization can favor one diastereomer over another, achieving high diastereoselectivity often depends heavily on the specific substrate and reaction conditions. nih.govwhiterose.ac.uk Future efforts must be directed towards developing more general and predictable stereoselective strategies. This includes the design of novel chiral catalysts that can effectively control the stereochemical outcome during the key bond-forming steps that construct or link the heterocyclic rings.

Opportunities for Novel Synthetic Methodologies for Complex N-Heterocycles

The structural complexity of this compound makes it an ideal target for showcasing the power of novel synthetic methodologies. There is a significant opportunity for the development of cascade reactions that can construct both the piperidine and pyrrolidine rings in a single, orchestrated sequence. Such an approach would dramatically improve synthetic efficiency over linear strategies.

Furthermore, the field is ripe for the application of C-H activation and functionalization strategies. Directly coupling a pre-formed piperidine with a pyrrolidine precursor via C-H activation would be a highly convergent approach. Similarly, late-stage functionalization of a simpler 3-(pyrrolidin-2-yl)piperidine core could provide rapid access to a library of derivatives for further study. The development of regioselective and stereoselective C-H functionalization methods applicable to saturated N-heterocycles will be a major area of future research. nih.govacs.org

Another promising avenue is the use of flow chemistry. Continuous flow reactors can offer enhanced control over reaction parameters, improve safety for hazardous reactions, and facilitate scalability. organic-chemistry.org Developing a continuous flow synthesis for this compound could represent a significant leap forward in its practical production.

Emerging Avenues in Computational and Theoretical Chemistry for the Chemical Compound

Computational and theoretical chemistry are poised to play an increasingly vital role in advancing the understanding of this compound. DFT calculations are already being used to probe reaction mechanisms for the synthesis of the constituent rings. acs.org In the future, these tools can be applied to predict the most favorable reaction pathways, rationalize stereochemical outcomes, and even design novel catalysts in silico before their synthesis in the lab.

Conformational analysis of the this compound scaffold is another critical area where computational chemistry can provide invaluable insights. The relative orientation of the two rings and the conformational preferences of the piperidine ring will have a profound impact on the molecule's properties and interactions. Quantum chemical calculations can be used to determine the energies of different conformers and predict spectroscopic signatures (e.g., NMR chemical shifts) that can be correlated with experimental data to confirm structural assignments. researchgate.net This deep understanding of the molecule's three-dimensional shape is a prerequisite for any rational drug design efforts involving this scaffold.

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-3-(pyrrolidin-2-yl)piperidine, and how can reaction yields be optimized?

- Methodological Answer : Acylation and alkylation of piperidine precursors are common strategies. For example, alkylation of bicyclic lactams (e.g., phenylglycinol-derived substrates) using TFA-mediated deprotection and column chromatography can yield enantioselective 3-alkylpiperidines . Optimize yields by controlling stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) and reaction time (12–24 hours under inert atmosphere). Monitor intermediates via TLC or HPLC.

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer : Use 1H-NMR to confirm methyl and pyrrolidine substituents (δ 1.2–1.5 ppm for CH3, δ 2.5–3.0 ppm for pyrrolidine protons). 13C-NMR resolves quaternary carbons (e.g., piperidine C3 at ~50 ppm). IR spectroscopy identifies functional groups (e.g., C-N stretch at ~1200 cm⁻¹). GC-MS with electron ionization (EI) detects molecular ions (e.g., m/z 180 for M⁺) and fragmentation patterns .

Q. What preliminary pharmacological screening approaches are suitable for this compound?

- Methodological Answer : Conduct in vitro assays for receptor binding (e.g., dopamine or serotonin receptors due to structural similarity to piperidine-based neuroactive compounds). Use radioligand displacement assays (IC50 values) or functional cAMP assays. Prioritize targets based on computational docking studies (e.g., homology modeling with GPCRs) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for piperidine derivatives?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict binding conformations and compare with experimental IC50 values. Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways for byproduct formation, which may explain variability in bioactivity . Cross-validate with molecular dynamics simulations to assess target-ligand stability.

Q. What strategies are effective for optimizing enantioselective synthesis of this compound?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. For example, spiro-piperidine derivatives achieved >90% ee using enantiopure starting materials .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

- Methodological Answer : Cross-reference 2D-NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish axial/equatorial protons in piperidine rings. If MS data conflicts (e.g., unexpected m/z peaks), perform high-resolution MS (HRMS) or isotopic labeling to confirm fragmentation pathways .

Q. What safety protocols are critical for handling reactive intermediates in its synthesis?

- Methodological Answer : Use inert atmosphere (N2/Ar) for moisture-sensitive steps (e.g., Grignard reactions). For chlorinated intermediates (e.g., 4-chlorophenyl derivatives), wear nitrile gloves and conduct reactions in fume hoods. Follow P301+P310 (ingestion) and P303+P361+P353 (skin contact) emergency protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products